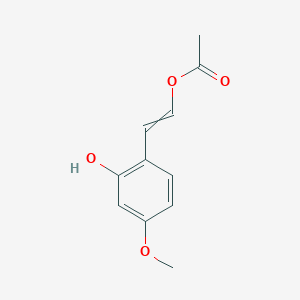
2-(2-Hydroxy-4-methoxyphenyl)ethenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxy-4-methoxyphenyl)ethenyl acetate is an organic compound with the molecular formula C11H12O4 It is characterized by the presence of a hydroxy group, a methoxy group, and an acetate group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-4-methoxyphenyl)ethenyl acetate typically involves the esterification of 2-(2-Hydroxy-4-methoxyphenyl)ethanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroxy-4-methoxyphenyl)ethenyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetate group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-Hydroxy-4-methoxyphenyl)ethanal or 2-(2-Hydroxy-4-methoxyphenyl)ethanone.
Reduction: Formation of 2-(2-Hydroxy-4-methoxyphenyl)ethanol.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxy-4-methoxyphenyl)ethenyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxy-4-methoxyphenyl)ethenyl acetate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The acetate group can undergo hydrolysis to release acetic acid, which may further modulate the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methoxyphenyl)ethanol: Similar structure but lacks the acetate group.
Phenol, 2-methoxy-4-(2-propenyl)-, acetate: Similar functional groups but different substitution pattern on the phenyl ring.
2’-Hydroxy-4’-methoxyacetophenone, acetate: Similar functional groups but different overall structure.
Uniqueness
2-(2-Hydroxy-4-methoxyphenyl)ethenyl acetate is unique due to the specific combination of hydroxy, methoxy, and acetate groups attached to the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
139558-93-3 |
|---|---|
Molekularformel |
C11H12O4 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
2-(2-hydroxy-4-methoxyphenyl)ethenyl acetate |
InChI |
InChI=1S/C11H12O4/c1-8(12)15-6-5-9-3-4-10(14-2)7-11(9)13/h3-7,13H,1-2H3 |
InChI-Schlüssel |
UEIVFNMFSSQBRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC=CC1=C(C=C(C=C1)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


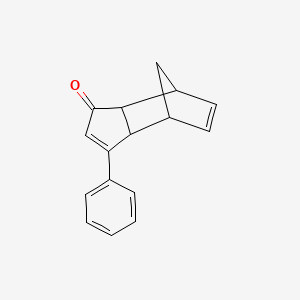
![Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane](/img/structure/B14269296.png)
![1,1'-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene](/img/structure/B14269308.png)

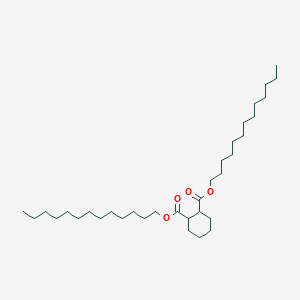
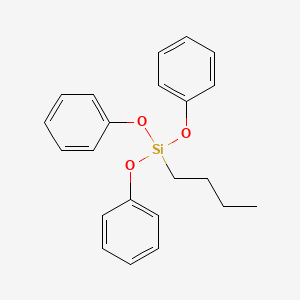
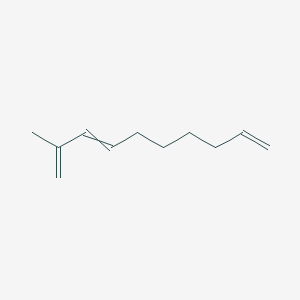
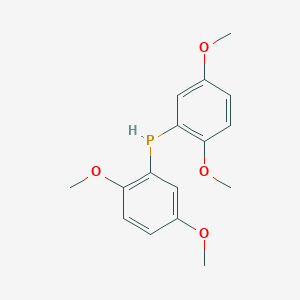
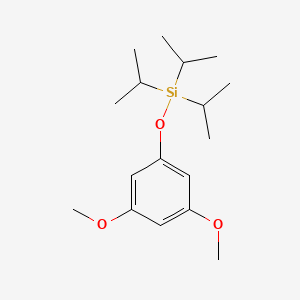
![N,N'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis[3-methyl-N-(3-methylphenyl)aniline]](/img/structure/B14269354.png)
![1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene)](/img/structure/B14269356.png)

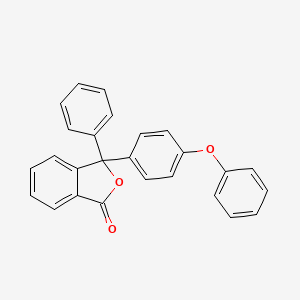
![2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14269383.png)
